molecular formula C12H17N3O6 B13704233 Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate

Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate

Katalognummer: B13704233
Molekulargewicht: 299.28 g/mol
InChI-Schlüssel: OBADUOPTYPCPFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate typically involves the reaction of imidazole derivatives with ethyl chloroformate and other reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a specific range to ensure the desired product formation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is often purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ethoxycarbonyl groups is replaced by another nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction may produce imidazole-2-carboxylate esters.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

    Ethyl 1H-imidazole-1-carboxylate: A related compound with similar structural features but different functional groups.

    N-Carboethoxyimidazole: Another imidazole derivative with distinct chemical properties.

Uniqueness: Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in research and industry .

Eigenschaften

Molekularformel

C12H17N3O6

Molekulargewicht

299.28 g/mol

IUPAC-Name

ethyl 1-[bis(ethoxycarbonyl)amino]imidazole-2-carboxylate

InChI

InChI=1S/C12H17N3O6/c1-4-19-10(16)9-13-7-8-14(9)15(11(17)20-5-2)12(18)21-6-3/h7-8H,4-6H2,1-3H3

InChI-Schlüssel

OBADUOPTYPCPFK-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NC=CN1N(C(=O)OCC)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.